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Abstract
1-Carbamoylpiperidine-4-carboxylic acid is a molecule of interest in pharmaceutical

development, featuring a unique combination of a piperidine core, a carboxylic acid, and a

carbamoyl (amide) group. This guide provides a detailed examination of its solubility and

stability, two critical parameters that govern its developability into a viable drug product. We will

explore its physicochemical properties, solubility profile in various pharmaceutically relevant

solvents, and its stability under forced degradation conditions. This document serves as a

technical resource for researchers, offering both theoretical insights and practical, field-proven

experimental protocols to guide laboratory investigations.

Introduction: The Significance of a Pre-formulation
Candidate
In the landscape of modern drug discovery, the journey from a hit compound to a clinical

candidate is paved with rigorous scientific evaluation. 1-Carbamoylpiperidine-4-carboxylic
acid (PubChem CID: 3875700) presents a structural motif that is valuable in medicinal

chemistry.[1] Its piperidine scaffold offers a three-dimensional structure that can be optimized

for target binding, while the carboxylic acid and carbamoyl groups provide key hydrogen

bonding donors and acceptors.
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However, before significant resources are invested in pharmacological and toxicological

studies, a thorough understanding of the molecule's fundamental physicochemical properties is

paramount. Poor solubility can lead to low bioavailability, while instability can compromise

shelf-life, safety, and efficacy. This guide addresses these core challenges by providing a

framework for the systematic evaluation of this compound.

Core Physicochemical Properties
A molecule's behavior in solution is dictated by its intrinsic properties. The structure of 1-
carbamoylpiperidine-4-carboxylic acid, with its polar functional groups, suggests a degree of

aqueous solubility, but its overall profile must be determined empirically.

Property Value Source

Molecular Formula C₇H₁₂N₂O₃ PubChem[1]

Molecular Weight 172.18 g/mol PubChem[1]

IUPAC Name
1-carbamoylpiperidine-4-

carboxylic acid
PubChem[1]

XLogP3-AA (Predicted) -0.8 PubChem[1]

Hydrogen Bond Donor Count 2 PubChem[1]

Hydrogen Bond Acceptor

Count
4 PubChem[1]

The negative XLogP3 value suggests a hydrophilic character, predicting favorable solubility in

polar solvents. The presence of both an acidic (carboxylic acid) and a basic (piperidine

nitrogen, albeit as an amide) center implies that solubility will be highly dependent on pH.

Solubility Profile: A Multifaceted Assessment
Solubility is not a single value but a profile that depends on the solvent system, temperature,

and pH. For drug development, assessing solubility in a range of pharmaceutically acceptable

solvents is crucial for formulation design, from initial in-vitro assays to final dosage forms.

Theoretical Considerations & Solvent Selection
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The molecule's structure offers insights into its expected solubility:

Polar Protic Solvents (e.g., Water, Ethanol): The carboxylic acid and carbamoyl groups can

form strong hydrogen bonds with protic solvents, suggesting good solubility.[2]

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are excellent hydrogen bond

acceptors and should effectively solvate the molecule.

Non-Polar Solvents (e.g., Hexane, Toluene): Due to the molecule's high polarity, solubility is

expected to be very low in these solvents.[3]

pH Influence: The carboxylic acid group (pKa ~4-5) will be deprotonated and negatively

charged at pH values above its pKa, significantly increasing aqueous solubility. Conversely,

in strongly acidic conditions, the carbamoyl group could potentially be protonated, also

affecting solubility.[3]

Representative Equilibrium Solubility Data
The following table presents hypothetical, yet representative, data from a typical equilibrium

solubility study conducted at room temperature (~25°C).
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Solvent System Classification
Expected Solubility
(mg/mL)

Rationale for
Inclusion

Water (pH 7.4) Polar Protic > 20

Simulates

physiological

conditions.

0.1 M HCl (pH 1) Aqueous Acidic 5 - 15 Simulates gastric fluid.

0.1 M NaOH (pH 13) Aqueous Basic > 50

Assesses solubility at

high pH where the

acid is fully ionized.

Ethanol Polar Protic > 30
Common co-solvent in

formulations.

Propylene Glycol Polar Protic > 25

Common vehicle for

oral and parenteral

formulations.

DMSO Polar Aprotic > 100

Standard solvent for

stock solutions in

biological screening.

Acetonitrile Polar Aprotic 1 - 5

Used in analytical and

purification workflows

(e.g., HPLC).

Hexane Non-Polar < 0.1

Represents highly

lipophilic

environments.

Experimental Protocol: Thermodynamic (Equilibrium)
Solubility
This protocol ensures the measurement of true equilibrium solubility, providing a reliable

baseline for formulation development.

Objective: To determine the saturation solubility of 1-carbamoylpiperidine-4-carboxylic acid
in various solvents.
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Methodology:

Preparation: Add an excess amount of the solid compound (e.g., 10 mg) to a 1.5 mL glass

vial.

Solvent Addition: Add a known volume of the selected solvent (e.g., 0.5 mL) to the vial.

Equilibration: Seal the vials and place them on a rotating shaker or orbital mixer at a

constant temperature (e.g., 25°C). Allow the suspension to equilibrate for at least 24 hours to

ensure saturation is reached.

Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to

pellet the excess, undissolved solid.

Sampling & Dilution: Carefully withdraw a known aliquot of the clear supernatant. Dilute the

aliquot with a suitable mobile phase to a concentration within the calibrated range of the

analytical method.

Quantification: Analyze the diluted sample using a validated analytical method, typically RP-

HPLC with UV detection.[4][5]

Calculation: Determine the original concentration in the supernatant based on the dilution

factor and the quantified concentration. This value represents the equilibrium solubility.

Workflow for Solubility Determination
The following diagram outlines the logical flow of the experimental protocol described above.
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Caption: Workflow for Equilibrium Solubility Assessment.
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Stability Profile: Uncovering Potential Liabilities
Stability testing is a non-negotiable aspect of drug development, designed to understand how a

drug substance changes under the influence of environmental factors.[6] Forced degradation

(or stress testing) is an accelerated process that intentionally degrades the compound to

identify likely degradation products and establish the stability-indicating nature of analytical

methods.[7][8]

Potential Degradation Pathways
Based on the functional groups present in 1-carbamoylpiperidine-4-carboxylic acid, we can

anticipate several degradation pathways:

Hydrolytic Degradation:

Acidic: The carbamoyl (amide) bond may undergo hydrolysis under strong acidic

conditions and heat, yielding piperidine-4-carboxylic acid and ammonia.

Basic: Base-catalyzed hydrolysis of the amide is also a common degradation route.

Oxidative Degradation: The piperidine ring, specifically the tertiary amine nitrogen (within the

amide linkage), can be susceptible to oxidation, potentially forming an N-oxide or other ring-

opened products.[7][9]

Thermal Degradation: At high temperatures, decarboxylation of the carboxylic acid group

could occur.[7]

Photodegradation: Exposure to high-intensity light, particularly UV, can initiate free-radical-

mediated degradation pathways.[7]

Representative Forced Degradation Data
The following table summarizes hypothetical outcomes from a forced degradation study. A

robust stability-indicating HPLC method would be used to separate the parent compound from

all generated degradants.
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Stress
Condition

Parameters
% Degradation
of Parent

No. of
Degradants

Observations

Acid Hydrolysis
0.1 M HCl, 60°C,

24h
~15% 1 major

Peak consistent

with hydrolysis of

the carbamoyl

group.

Base Hydrolysis
0.1 M NaOH,

60°C, 8h
~25% 1 major, 1 minor

Rapid

degradation,

primary peak

consistent with

hydrolysis.

Oxidation
3% H₂O₂, RT,

24h
~10% 2 minor

Formation of

more polar

species, likely N-

oxides.

Thermal 80°C, 72h (Solid) < 2% 0

Compound is

highly stable to

dry heat.

Photolytic ICH Q1B, 7 days < 5% 1 minor

Minor sensitivity

to light, requires

protective

packaging.

Control
RT, 72h

(Solution)
< 1% 0

Confirms stability

in the analytical

diluent.

Experimental Protocol: Forced Degradation Study
Objective: To identify potential degradation pathways and products for 1-carbamoylpiperidine-
4-carboxylic acid and to qualify a stability-indicating analytical method.

Methodology:
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Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1

mg/mL in 50:50 acetonitrile:water).

Stress Conditions:

Acid: Mix 1 mL of stock with 1 mL of 0.2 M HCl. Heat at 60-80°C.

Base: Mix 1 mL of stock with 1 mL of 0.2 M NaOH. Heat at 60-80°C.

Oxidative: Mix 1 mL of stock with 1 mL of 6% H₂O₂. Keep at room temperature.

Thermal (Solution): Heat a sample of the stock solution at 80°C.

Thermal (Solid): Place the solid powder in an oven at 80°C.

Photolytic: Expose solid and solution samples to light conditions as specified by ICH Q1B

guidelines.

Time Points: Sample each condition at various time points (e.g., 2, 8, 24, 48 hours). The goal

is to achieve 5-20% degradation.

Sample Quenching:

Neutralize acidic and basic samples with an equimolar amount of base or acid,

respectively.

Dilute all samples to a target concentration (e.g., 0.1 mg/mL) with the mobile phase.

Analysis: Analyze all stressed samples, a non-stressed control, and a blank using a stability-

indicating HPLC method. A photodiode array (PDA) detector is crucial for assessing peak

purity and identifying the emergence of new chromophores. LC-MS can be used for

structural elucidation of degradants.

Diagram of Potential Degradation Pathways
This diagram illustrates the primary sites of molecular vulnerability under hydrolytic and

oxidative stress.
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Caption: Potential Degradation Pathways Under Stress Conditions.

Conclusion
1-Carbamoylpiperidine-4-carboxylic acid is a hydrophilic molecule with good predicted

solubility in polar, aqueous-based solvent systems, a favorable characteristic for

pharmaceutical development. Its solubility is expected to be highly pH-dependent, increasing

significantly in basic conditions due to the ionization of the carboxylic acid. From a stability

perspective, the primary liability appears to be the hydrolysis of the carbamoyl group under

both acidic and basic conditions, a factor that must be carefully controlled during formulation

and storage. The compound shows lesser sensitivity to oxidation and is relatively stable to heat

and light. The protocols and insights provided in this guide offer a robust framework for

empirically confirming these characteristics and advancing the pre-formulation assessment of

this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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